4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one
Übersicht
Beschreibung
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology This compound is characterized by its hexahydro-s-indacen core, which is a fused ring system, and an amino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization. For instance, starting from a nitroindane derivative, reduction using hydrogen gas in the presence of a palladium catalyst can yield the corresponding amino compound. Subsequent cyclization under acidic or basic conditions can lead to the formation of the hexahydro-s-indacen core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one: Similar structure but with the amino group at the 8-position.
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: A derivative with additional functional groups.
Uniqueness
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is unique due to its specific substitution pattern and the presence of both an amino group and a ketone group
Biologische Aktivität
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one (often referred to as 4-Amino-HH-Indacenone) is a bicyclic compound notable for its unique molecular structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 187.24 g/mol. Its structural components include an amino group at the fourth position and a carbonyl group at the first position, which contribute to its reactivity and biological activity.
The biological effects of 4-Amino-HH-Indacenone are attributed to its ability to interact with various molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate enzyme or receptor activities, leading to various biological outcomes.
Biological Activities
Research indicates that 4-Amino-HH-Indacenone exhibits significant biological activities across multiple domains:
- Anti-inflammatory Effects : The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In studies using human monocyte-derived macrophages, it demonstrated effective inhibition of IL-1β release at concentrations as low as 2.5 μM .
- Neuroprotective Properties : There is emerging evidence that this compound may have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to promote the clearance of amyloid-beta peptides and reduce neuroinflammation .
- Anticancer Potential : Preliminary studies suggest that 4-Amino-HH-Indacenone may have cytotoxic effects against various cancer cell lines. For example, it has been evaluated against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, showing varying degrees of potency compared to established chemotherapeutics like cisplatin .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 4-Amino-HH-Indacenone typically involves multi-step reactions that allow for the introduction of functional groups necessary for its biological activity. Variants of this compound have been synthesized to enhance specific biological properties or reduce toxicity.
Table 2: Notable Derivatives
Compound Name | CAS Number | Unique Features |
---|---|---|
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl | 85564-99-4 | Modulator for multiple sclerosis |
4-Aminoindane | 1803572-00-0 | Simpler structure; lacks hexahydro component |
Eigenschaften
IUPAC Name |
4-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12-8-3-1-2-7(8)6-10-9(12)4-5-11(10)14/h6H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAJAZOCBPUPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3=O)C(=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246036 | |
Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803572-00-0 | |
Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.